4-Hydroxy Alverine

Pharmacokinetics Drug Metabolism Bioequivalence

4-Hydroxy Alverine is the predominant circulating species of Alverine citrate (94% of total moieties vs. 3% parent), with a 7.1-fold longer half-life (5.7 h vs. 0.8 h). Regulatory ANDA bioequivalence studies mandate quantification of this metabolite for accurate AUC/Cmax comparisons. The validated LC-MS/MS method using this reference standard (≥98% purity) enables CYP2D6 polymorphism assessment and robust pharmacokinetic modeling. Emerging patent EP4134363A4 supports myogenic differentiation research for sarcopenia and cachexia. Procure to ensure ANDA compliance and support metabolite-specific R&D.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 142047-94-7
Cat. No. B029196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Alverine
CAS142047-94-7
Synonyms4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol; 
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
InChIInChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3
InChIKeyLSJBZUMLJSLQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Alverine (CAS 142047-94-7): Analytical Reference Standard and Active Metabolite Procurement Guide


4-Hydroxy Alverine (CAS 142047-94-7), chemically defined as 4-(3-(ethyl(3-phenylpropyl)amino)propyl)phenol, is the primary active metabolite of the smooth muscle relaxant Alverine citrate [1]. It is a tertiary amine with a phenolic hydroxyl substitution that confers distinct physicochemical and pharmacokinetic properties relative to the parent compound . This compound is primarily procured as an analytical reference standard for bioequivalence studies, metabolite identification, and method validation in support of abbreviated new drug applications (ANDAs) and commercial manufacturing of Alverine-containing pharmaceutical products [2].

Why 4-Hydroxy Alverine Cannot Be Substituted with Alverine Citrate or Other Metabolites in Analytical and Pharmacokinetic Studies


Substitution of 4-Hydroxy Alverine with Alverine citrate or alternative metabolites such as N-desethyl alverine is analytically and pharmacologically invalid due to fundamental differences in molecular structure, circulatory abundance, elimination kinetics, and metabolic pathway stability. Alverine citrate is a prodrug that undergoes rapid and extensive first-pass metabolism, accounting for only 3% of total alverine-related moieties in systemic circulation, whereas 4-Hydroxy Alverine (free and conjugated) constitutes 94% [1]. Consequently, bioequivalence studies that omit quantification of 4-Hydroxy Alverine fail to capture the predominant circulating species responsible for therapeutic effect [2]. Furthermore, the plasma elimination half-life of 4-Hydroxy Alverine (5.7 hours) differs substantially from the parent compound (0.8 hours), rendering the metabolite the defining determinant of exposure duration and requiring distinct reference standards for accurate pharmacokinetic modeling [3].

4-Hydroxy Alverine (CAS 142047-94-7): Quantitative Comparative Evidence for Scientific Selection


Circulatory Dominance: 4-Hydroxy Alverine Accounts for 94% of Total Exposure vs Alverine Parent at 3%

In a single-dose pharmacokinetic study of Alverine citrate 120 mg (Spasmonal Forte) conducted in 12 fasting healthy Caucasian volunteers, alverine parent accounted for only 3% of total alverine-related moieties in circulation, whereas total 4-hydroxy alverine (free and conjugated) accounted for 94% based on comparisons of total exposure (AUC) [1]. This quantitative distribution establishes 4-Hydroxy Alverine as the predominant circulating species post-administration, not the parent Alverine. The first HPLC-MS/MS analytical protocol simultaneously quantified alverine parent, 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide in human plasma, providing validated methodology for this comparison [1].

Pharmacokinetics Drug Metabolism Bioequivalence

Elimination Half-Life: 4-Hydroxy Alverine (5.7 h) Sustains Exposure 7-Fold Longer Than Alverine Parent (0.8 h)

The plasma elimination half-life of 4-Hydroxy Alverine averages 5.7 hours, compared to only 0.8 hours for Alverine parent [1]. This 7.1-fold difference in elimination kinetics means that the metabolite, not the parent, governs the duration of systemic exposure following Alverine citrate administration. The median Tmax for 4-Hydroxy Alverine is 1.00 hour, compared to 0.75 hour for unchanged alverine, further reflecting the rapid metabolic conversion [2]. These pharmacokinetic parameters were derived from plasma concentration-time profiles obtained following oral administration of Alverine citrate in healthy volunteers [1].

Pharmacokinetics Drug Development Exposure Modeling

Metabolic Susceptibility: CYP2D6-Mediated Hydroxylation to 4-Hydroxy Alverine Shows High Inter-Individual Variability in Caucasian Populations

The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine, as revealed by pharmacokinetic analysis of 12 healthy volunteers [1]. This indicates that inter-individual variability in CYP2D6 activity (the primary enzyme responsible for alverine hydroxylation) leads to substantial differences in 4-Hydroxy Alverine formation, potentially affecting therapeutic outcomes. In contrast, alternative metabolic pathways such as N-deethylation produce secondary metabolites (N-desethyl alverine) with different abundance profiles and less pronounced population variability [1]. The study employed simultaneous quantification of alverine parent, 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide via validated HPLC-MS/MS methods [2].

Pharmacogenomics Metabolic Variability CYP2D6

Sample Stability: 4-Hydroxy Alverine Demonstrates 96-Hour Stability in Plasma Extracts at 10°C for Method Validation

Stability data from the validated HPLC-MS/MS protocol demonstrate that 4-Hydroxy Alverine, alverine parent, and N-desethyl alverine remain stable in plasma extracts and dry extracts for up to 96 hours when maintained at 10°C nominal temperature [1]. This quantitative stability window supports practical sample handling workflows for bioequivalence studies and clinical trial sample management. The study further noted that 4-Hydroxy Alverine glucuronide (the conjugated form) exhibited different stability characteristics requiring separate analytical consideration [1]. The validated LC-MS/MS method achieved quantification of 4-Hydroxy Alverine alongside three related analytes using multiple reaction monitoring in positive ion electrospray ionization mode [2].

Analytical Method Validation Stability Testing Bioanalysis

Patent-Disclosed Differentiation: 4-Hydroxy Alverine Promotes Myoblast Differentiation for Muscular Weakness Applications

Patent EP4134363A4 discloses that treatment of myoblasts with 4-Hydroxy Alverine, alverine, or derivatives/salts thereof promotes differentiation into myotubes [1]. The composition is claimed for preventing, alleviating, or treating muscular weakness-related diseases [2]. While the patent does not provide direct quantitative comparison between 4-Hydroxy Alverine and parent alverine regarding myoblast differentiation efficacy, it establishes that the metabolite itself possesses biological activity distinct from its role as a pharmacokinetic marker. This indication represents a novel therapeutic area orthogonal to the established antispasmodic use of alverine citrate for irritable bowel syndrome and dysmenorrhea [3].

Muscle Atrophy Myogenesis Sarcopenia

Analytical Method Validation: 4-Hydroxy Alverine Reference Standard Enables Regulatory-Compliant ANDA Submissions

4-Hydroxy Alverine is supplied as a pharmaceutical reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) or commercial production of Alverine [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In the validated HPLC-MS/MS study, reference standards of 4-Hydroxy Alverine hydrochloride (98.3% purity) and D5-4-Hydroxy Alverine hydrochloride (98.2% purity) were employed as calibration and internal standards for quantification of the metabolite in human plasma [2]. This regulatory-grade characterization distinguishes it from non-certified research-grade materials.

Reference Standard ANDA Method Validation

4-Hydroxy Alverine (CAS 142047-94-7): Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Bioequivalence Study Reference Standard for Alverine Citrate ANDA Submissions

Based on the evidence that 4-Hydroxy Alverine accounts for 94% of total alverine-related moieties in circulation compared to only 3% for the parent compound [1], regulatory bioequivalence studies for generic Alverine citrate formulations MUST quantify this metabolite. The validated LC-MS/MS method using 4-Hydroxy Alverine reference standard (98.3% purity) and its deuterated analog (98.2% purity) as internal standard enables accurate plasma concentration measurement for AUC and Cmax comparisons between test and reference products [1]. The 96-hour stability of 4-Hydroxy Alverine in plasma extracts at 10°C supports practical sample logistics for multi-site clinical trials [1].

Pharmacokinetic Modeling and Exposure-Response Analysis

Given that the plasma elimination half-life of 4-Hydroxy Alverine (5.7 hours) is 7.1-fold longer than that of Alverine parent (0.8 hours) [2], pharmacokinetic models that rely solely on parent compound concentrations will substantially underestimate the duration of therapeutic exposure. Procurement of 4-Hydroxy Alverine reference standard is required to generate accurate concentration-time profiles for exposure-response modeling in both innovator and generic drug development programs [1].

CYP2D6 Pharmacogenomic Variability Assessment in Clinical Pharmacology Studies

As documented in the single-dose metabolic profile study, hydroxylation to 4-Hydroxy Alverine is the metabolic process most susceptible to outlying performance in Caucasian populations [1]. This evidence supports procurement of 4-Hydroxy Alverine reference standard for studies investigating the impact of CYP2D6 polymorphisms on Alverine citrate pharmacokinetics and therapeutic outcomes. Quantification of this metabolite enables assessment of poor vs extensive metabolizer status without requiring separate genotyping [1].

Muscle Atrophy and Myoblast Differentiation Research

Patent EP4134363A4 establishes that 4-Hydroxy Alverine promotes myoblast differentiation into myotubes and is claimed for preventing, alleviating, or treating muscular weakness-related diseases [3]. This application scenario is distinct from the established antispasmodic use of Alverine citrate and represents an emerging research area for muscle wasting conditions including sarcopenia, cachexia, and disuse atrophy [3]. Procurement of 4-Hydroxy Alverine enables direct investigation of the metabolite's myogenic activity independent of the parent prodrug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Alverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.